

Phenotypic differences between PF-4800567 and PF-670462 treatment

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Compound of Interest

Compound Name: PF-4800567

Cat. No.: B610042

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A Comparative Guide to the Phenotypic Effects of **PF-4800567** and PF-670462

This guide provides a detailed comparison of the phenotypic differences observed upon treatment with **PF-4800567** and PF-670462, two widely used inhibitors of Casein Kinase 1 (CK1). The information presented is intended for researchers, scientists, and drug development professionals working in areas such as circadian biology, neuropharmacology, and oncology.

Introduction

PF-4800567 and PF-670462 are small molecule inhibitors targeting members of the Casein Kinase 1 family, specifically the delta (δ) and epsilon (ϵ) isoforms. While both compounds interact with these closely related kinases, their distinct selectivity profiles lead to significantly different phenotypic outcomes. This guide will explore these differences through a comparative analysis of their mechanisms of action, effects on circadian rhythms, and other reported biological activities, supported by experimental data.

Mechanism of Action and Target Selectivity

The primary difference between **PF-4800567** and PF-670462 lies in their selectivity for CK1 δ and CK1 ϵ . **PF-4800567** is a potent and selective inhibitor of CK1 ϵ , with a more than 20-fold selectivity over CK1 δ [1][2][3][4]. In contrast, PF-670462 is a pan-inhibitor of both CK1 δ and CK1 ϵ , with slightly higher potency for CK1 δ [5]. This differential selectivity is the foundation for their distinct biological effects.

Quantitative Data: In Vitro Kinase Inhibition

Compound	Target	IC50 (nM)	Selectivity	Reference
PF-4800567	CK1ε	32	>20-fold vs CK1δ	[1][2][3][4]
CK1δ	711	[2][4]		
PF-670462	CK1δ	14	~6-fold vs CK1ε	[5]
CK1ε	7.7			

Phenotypic Differences in Circadian Rhythms

The most striking phenotypic difference between these two inhibitors is their effect on the circadian clock.

PF-670462 robustly lengthens the period of circadian rhythms in a dose-dependent manner. This has been observed in various experimental models, including fibroblasts, suprachiasmatic nucleus (SCN) slices, and in vivo locomotor activity in mice[1][3][5]. The period lengthening is attributed to the inhibition of CK1δ, which plays a crucial role in the phosphorylation and subsequent degradation of the core clock protein PERIOD (PER)[5][6]. Inhibition of CK1δ by PF-670462 leads to the nuclear retention of PER2, thereby extending the negative feedback loop of the circadian clock[5][6].

PF-4800567, despite its potent inhibition of CK1ε, has a minimal effect on the circadian period at concentrations that are significantly above its IC50 for CK1ε[1][3][7][8]. This finding has been instrumental in demonstrating that CK1δ, not CK1ε, is the predominant regulator of circadian period length[1][3]. While **PF-4800567** can block CK1ε-mediated phosphorylation of PER proteins, this does not translate into a significant alteration of the core clock's timing[1][3].

Quantitative Data: Effect on Circadian Period

Compound	Model System	Concentration	Effect on Period	Reference
PF-670462	Wild-type fibroblasts	1 μ M	Lengthened to ~33 hours	[5]
Wild-type SCN slices	1 μ M	Lengthened by up to 8 hours	[5]	
PF-4800567	Wild-type fibroblasts	up to 30 μ M	Minor effect	[9]
Wild-type SCN slices	1 μ M	No significant effect	[5]	

Other Reported Phenotypic Effects

Beyond their effects on circadian rhythms, both compounds have been utilized to probe other biological processes.

- **Neuropharmacology:** Both inhibitors have been shown to enhance behavioral responses to drugs of abuse, such as methamphetamine and fentanyl, suggesting a role for both CK1 δ and CK1 ϵ in the negative regulation of sensitivity to these drugs[10]. PF-670462 has also been investigated for its potential to improve cognitive-affective behavior and reduce amyloid load in a mouse model of Alzheimer's disease[11].
- **Pulmonary Fibrosis:** PF-670462 has demonstrated anti-fibrotic effects in preclinical models of pulmonary fibrosis, suggesting a role for CK1 δ/ϵ in fibrogenic processes[12].
- **Oncology:** Neither **PF-4800567** nor PF-670462 have shown significant single-agent anti-cancer activity[13][14].

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against purified CK1 δ and CK1 ϵ .

Method:

- Purified recombinant CK1δ or CK1ε enzyme is incubated with a specific substrate (e.g., a peptide substrate) and ATP in a reaction buffer.
- Increasing concentrations of the inhibitor (**PF-4800567** or PF-670462) or DMSO (vehicle control) are added to the reaction.
- The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
- The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactive ATP (³²P-ATP) and autoradiography, or by using fluorescence-based assays that measure ATP consumption[9].
- The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to the DMSO control.
- IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism)[9].

Cellular Circadian Rhythm Assay (Bioluminescence Recording)

Objective: To measure the effect of the inhibitors on the period of the circadian clock in cultured cells or tissues.

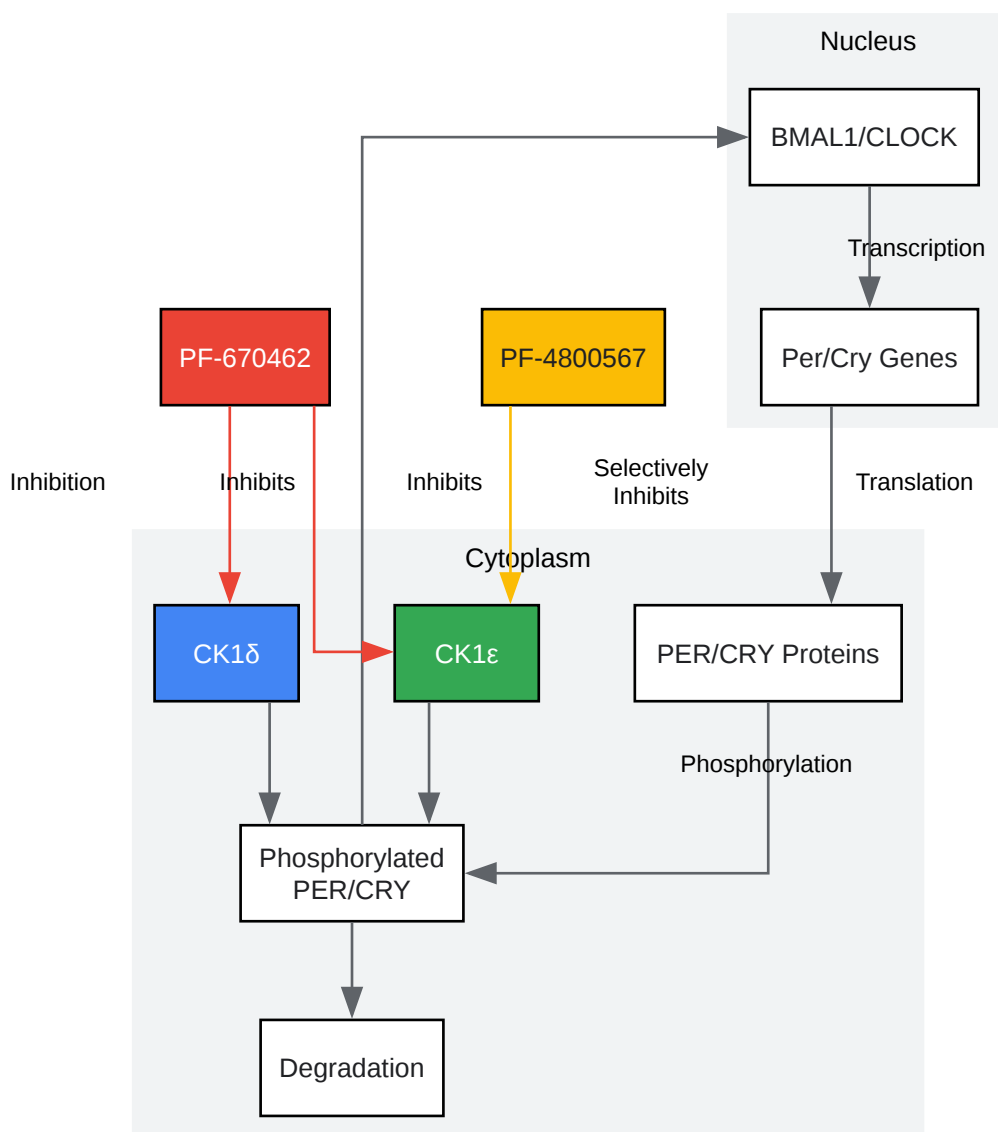
Method:

- Fibroblasts or SCN slices from a PER2::LUCIFERASE reporter mouse are cultured. This reporter system allows for the real-time monitoring of PER2 protein expression, a core component of the circadian clock.
- The cells or slices are synchronized to initiate a circadian rhythm (e.g., by a serum shock for fibroblasts).

- The cultured cells/tissues are then treated with different concentrations of **PF-4800567**, PF-670462, or vehicle (DMSO).
- Bioluminescence is continuously recorded over several days using a luminometer.
- The period of the circadian rhythm is calculated by analyzing the rhythmic pattern of bioluminescence using specialized software[5].

Signaling Pathways and Experimental Workflows

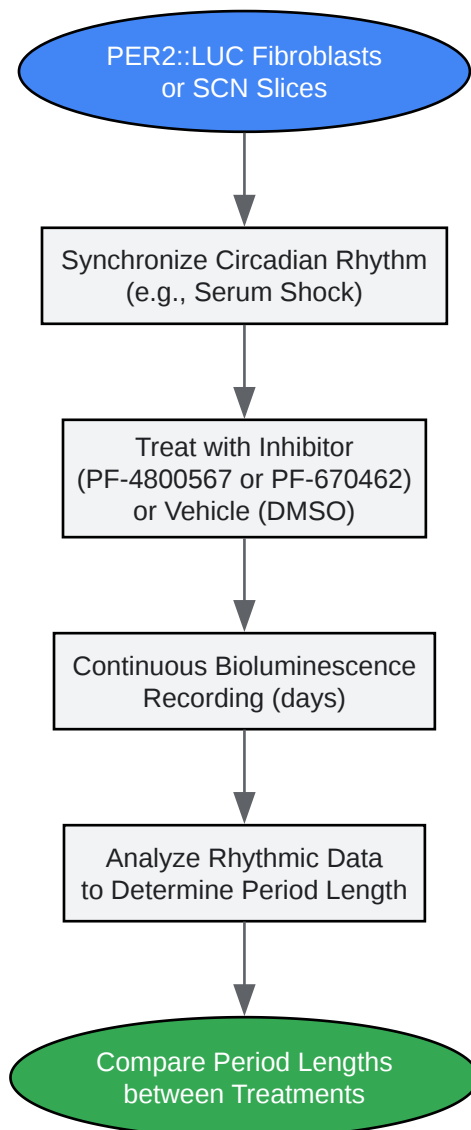
Circadian Clock Regulation by CK1 δ/ϵ and Inhibition



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Caption: Regulation of the core circadian clock by CK1 δ/ϵ and the sites of inhibition by **PF-4800567** and PF-670462.

Experimental Workflow for Circadian Period Analysis



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Caption: A generalized workflow for determining the effect of CK1 inhibitors on the circadian period using bioluminescence recording.

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